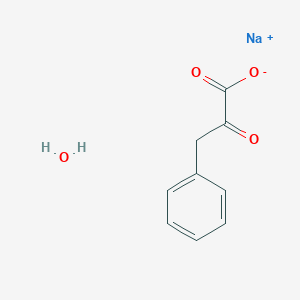

Phénylpyruvate de sodium monohydraté

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium phenylpyruvate monohydrate involves the crystallization process in alkaline solution, specifically through the hydrolysis of 5-benzalhydantoin. Controlled crystallization methods, such as adjusting the velocity of acid dropping, agitation, and crystallization time, have been studied to optimize yield and purity. Hydrochloric acid has been identified as effective for increasing the yield and purity of sodium phenylpyruvate monohydrate, with a crystallization yield of approximately 91.7% and purity of about 98.5% (W. Ping, 2001).

Molecular Structure Analysis

The molecular structure of sodium phenylpyruvate monohydrate and related compounds has been explored using various techniques, including crystallography and NMR spectroscopy. Studies on similar sodium complexes reveal complex structural characteristics, including coordination to oxygen atoms and the formation of extended structures through hydrogen bonding (F. Rochon & G. Massarweh, 1999).

Chemical Reactions and Properties

Sodium phenylpyruvate monohydrate participates in various chemical reactions, reflecting its versatile chemical properties. It has been used in reactions involving monovalent ions, demonstrating the compound's reactivity and potential for forming heteropolymetallic systems. The reactivity with different ions showcases its versatility as a building block in coordination chemistry (G. Marinescu et al., 2000).

Physical Properties Analysis

The physical properties of sodium phenylpyruvate monohydrate, such as solubility, crystallization behavior, and thermal stability, are crucial for its handling and application in various chemical processes. High-resolution solid-state 13C NMR spectroscopy has been used to study the solid-state structures of phenylpyruvates, providing insights into their physical state and stability under different conditions (A. Kuwae et al., 1993).

Chemical Properties Analysis

The chemical properties of sodium phenylpyruvate monohydrate, including its reactivity and interaction with various chemical species, are integral to understanding its functionality in chemical syntheses and reactions. Studies on its crystallization and reactivity patterns have shed light on its chemical behavior and potential applications in synthesis and coordination chemistry (Z. Hua, 2001).

Applications De Recherche Scientifique

Intermédiaire de synthèse organique

Le phénylpyruvate de sodium monohydraté sert d'intermédiaire dans la synthèse chimique organique . Son rôle est crucial dans la construction de molécules organiques complexes en raison de son groupe céto réactif, qui peut subir diverses réactions chimiques telles que l'addition nucléophile ou la condensation pour former un large éventail de produits.

Chimie environnementale

Enfin, la recherche pourrait explorer l'utilisation du phénylpyruvate de sodium monohydraté en chimie environnementale, éventuellement dans la dégradation de composés organiques nocifs ou dans la synthèse de matériaux respectueux de l'environnement.

Chacune de ces applications tire parti de la structure chimique unique du phénylpyruvate de sodium monohydraté, démontrant sa polyvalence et son importance dans la recherche scientifique. La solubilité du composé dans l'eau et sa stabilité dans des conditions de stockage recommandées améliorent encore son utilité dans divers domaines de recherche .

Safety and Hazards

Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .

Mécanisme D'action

Target of Action

Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .

Biochemical Pathways

Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .

Action Environment

The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.

Propriétés

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

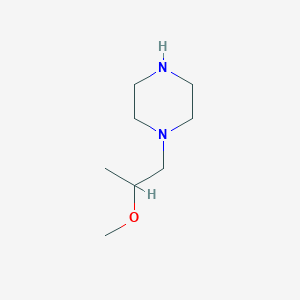

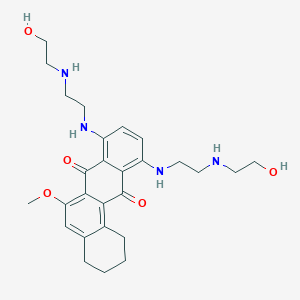

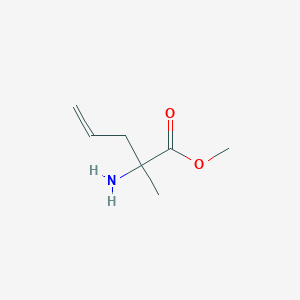

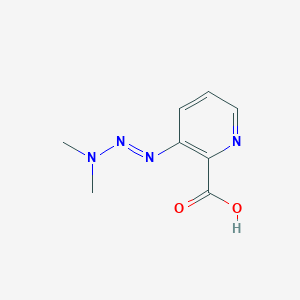

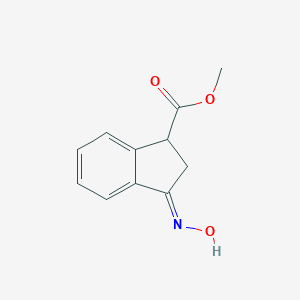

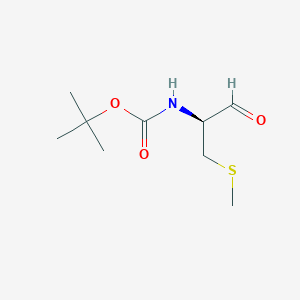

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

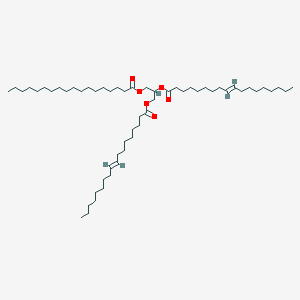

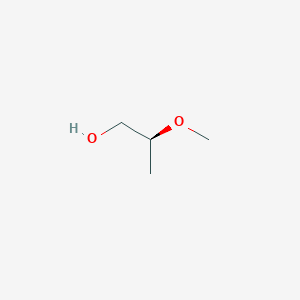

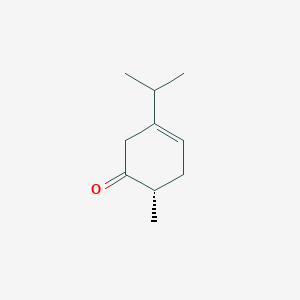

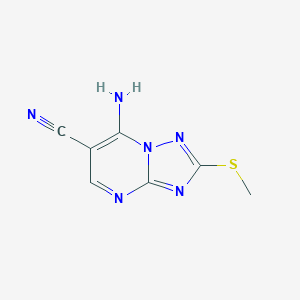

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)